![molecular formula C17H18N2O5 B4720461 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)
4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid
Overview
Description
4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid, also known as MFBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid is not fully understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complexation can result in changes in the photophysical properties of 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid, such as fluorescence intensity and emission wavelength, which can be used to detect and quantify the target molecule or ion.
Biochemical and Physiological Effects:
4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and non-cytotoxic in vitro. However, further studies are needed to fully understand the safety and potential toxicity of 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid in lab experiments is its excellent photophysical properties, which make it a highly sensitive and selective probe for the detection of various target molecules and ions. However, one of the limitations of using 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid is its relatively high cost and complex synthesis method, which can limit its widespread use in research.
Future Directions
There are several potential future directions for research on 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid and its potential applications in various fields, such as drug discovery and environmental monitoring. Finally, the development of new 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid-based materials and devices, such as OLEDs and sensors, is another promising area of research.
Scientific Research Applications
4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid has been extensively studied in the field of organic chemistry due to its unique chemical structure and potential applications in the development of new drugs and materials. It has been shown to exhibit excellent photophysical properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, 4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
4-[[4-[(5-methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-9-14(24-11)17(23)19-13-7-5-12(6-8-13)16(22)18-10-2-3-15(20)21/h4-9H,2-3,10H2,1H3,(H,18,22)(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJARAJDMNCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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